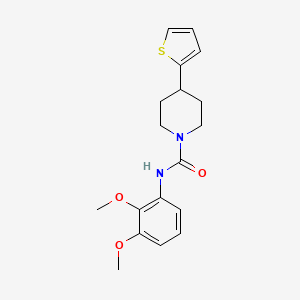
N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide, commonly known as DPT or Dipropyltryptamine, is a synthetic compound that belongs to the class of tryptamines. DPT is a psychoactive substance that has been used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A compound with a closely related structure, "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," was synthesized and its crystal structure analyzed, providing insights into the molecular configurations of similar compounds (Prabhuswamy et al., 2016).
Enzyme Inhibition and Molecular Docking
- Thiophene-based compounds, like "1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives," have been evaluated for enzyme inhibitory activities, which could be relevant for the compound (Cetin et al., 2021).
- The synthesis of novel indenone derivatives, similar in structure to the compound , has shown potential as acetylcholinesterase inhibitors, which is significant for neurodegenerative disease research (Prasad et al., 2020).
Antimicrobial and Antidepressant Potential
- Compounds with a similar structure have been evaluated for their antimicrobial properties and molecular docking studies, suggesting possible applications in combating microbial infections (Talupur et al., 2021).
- Additionally, some related compounds have shown antidepressant and nootropic activities, indicating potential applications in mental health treatments (Thomas et al., 2016).
Cancer Research
- A study has shown the anti-angiogenic and DNA cleavage activities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which could be relevant for cancer research (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-3-5-14(17(15)23-2)19-18(21)20-10-8-13(9-11-20)16-7-4-12-24-16/h3-7,12-13H,8-11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKANXURJTOKGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2370140.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{2-[5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}amine](/img/structure/B2370144.png)
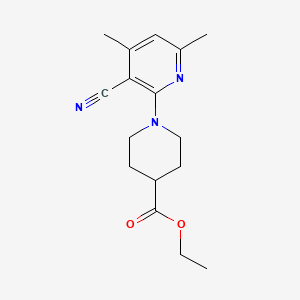
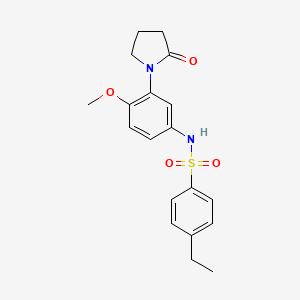
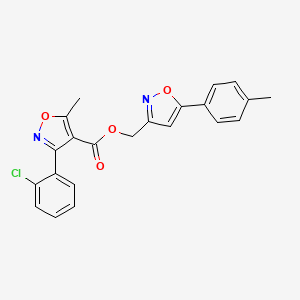
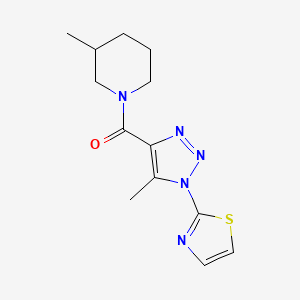
![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)
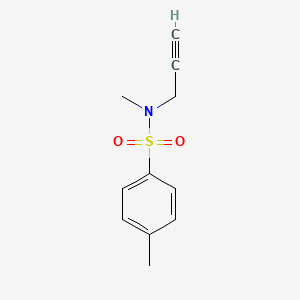
![2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2370154.png)
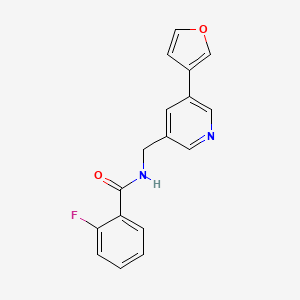
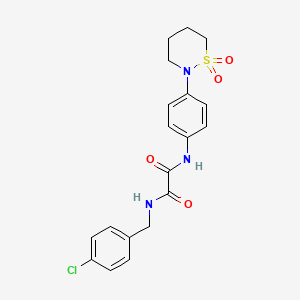
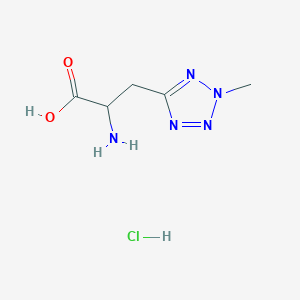
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)
![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)